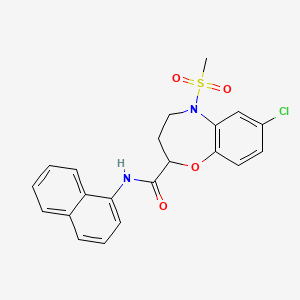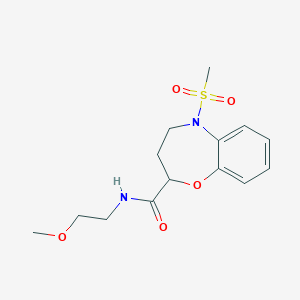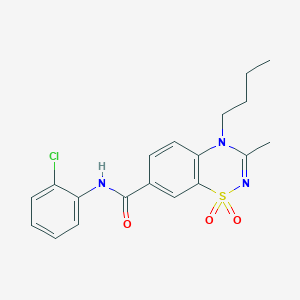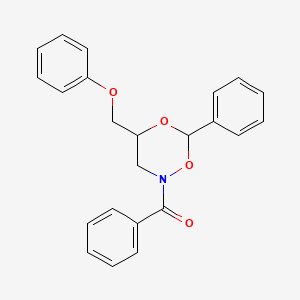![molecular formula C22H25N3O3S2 B11224658 2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)propanamide](/img/structure/B11224658.png)
2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)propanamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline derivative is then functionalized with a dimethylsulfamoyl group and a sulfanyl group. The final step involves the coupling of the functionalized quinoline with N-(4-methylphenyl)propanamide under specific reaction conditions .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)propanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide
- **2-[(4-Methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Uniqueness
2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its quinoline core and sulfanyl group make it a versatile compound for various chemical reactions and potential biological activities.
Eigenschaften
Molekularformel |
C22H25N3O3S2 |
|---|---|
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
2-[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C22H25N3O3S2/c1-14-6-8-17(9-7-14)23-22(26)16(3)29-21-12-15(2)19-13-18(10-11-20(19)24-21)30(27,28)25(4)5/h6-13,16H,1-5H3,(H,23,26) |
InChI-Schlüssel |
IINYCILKGQJZDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)SC2=NC3=C(C=C(C=C3)S(=O)(=O)N(C)C)C(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethoxy-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B11224577.png)
![1-(3-chloro-4-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11224585.png)
![5-(1,3-benzodioxol-5-yl)-N-(2,3-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11224586.png)




![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11224623.png)
![N-(4-methylphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11224629.png)
![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11224635.png)
![2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-phenylacetamide](/img/structure/B11224640.png)
![1-(4-ethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11224642.png)
![1-(1H-indazol-3-yl)-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B11224650.png)

